

In-Depth Technical Guide: Discovery and Characterization of STOCK2S-26016

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Compound of Interest

Compound Name: STOCK2S-26016

Cat. No.: B2633875

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Abstract

STOCK2S-26016 is a small molecule inhibitor of the With-No-Lysine (WNK) signaling pathway, a critical regulator of ion homeostasis and blood pressure.[1][2] Discovered through a high-throughput screening of approximately 17,000 compounds, **STOCK2S-26016** demonstrates inhibitory activity against WNK1 and WNK4 kinases.[3][4] Its mechanism of action involves the disruption of the protein-protein interaction between WNK kinases and the Ste20-related proline-alanine-rich kinase (SPAK), a downstream effector. This inhibition subsequently attenuates the phosphorylation of the Na-K-Cl cotransporter 1 (NKCC1) and the Na-Cl cotransporter (NCC), key ion transporters involved in vascular tone and renal salt handling. Furthermore, **STOCK2S-26016** has been shown to inhibit the migration and invasion of cancer cells in vitro, suggesting its potential therapeutic application beyond hypertension. This guide provides a comprehensive overview of the discovery, characterization, and key experimental protocols related to **STOCK2S-26016**.

Physicochemical Properties and Quantitative Data

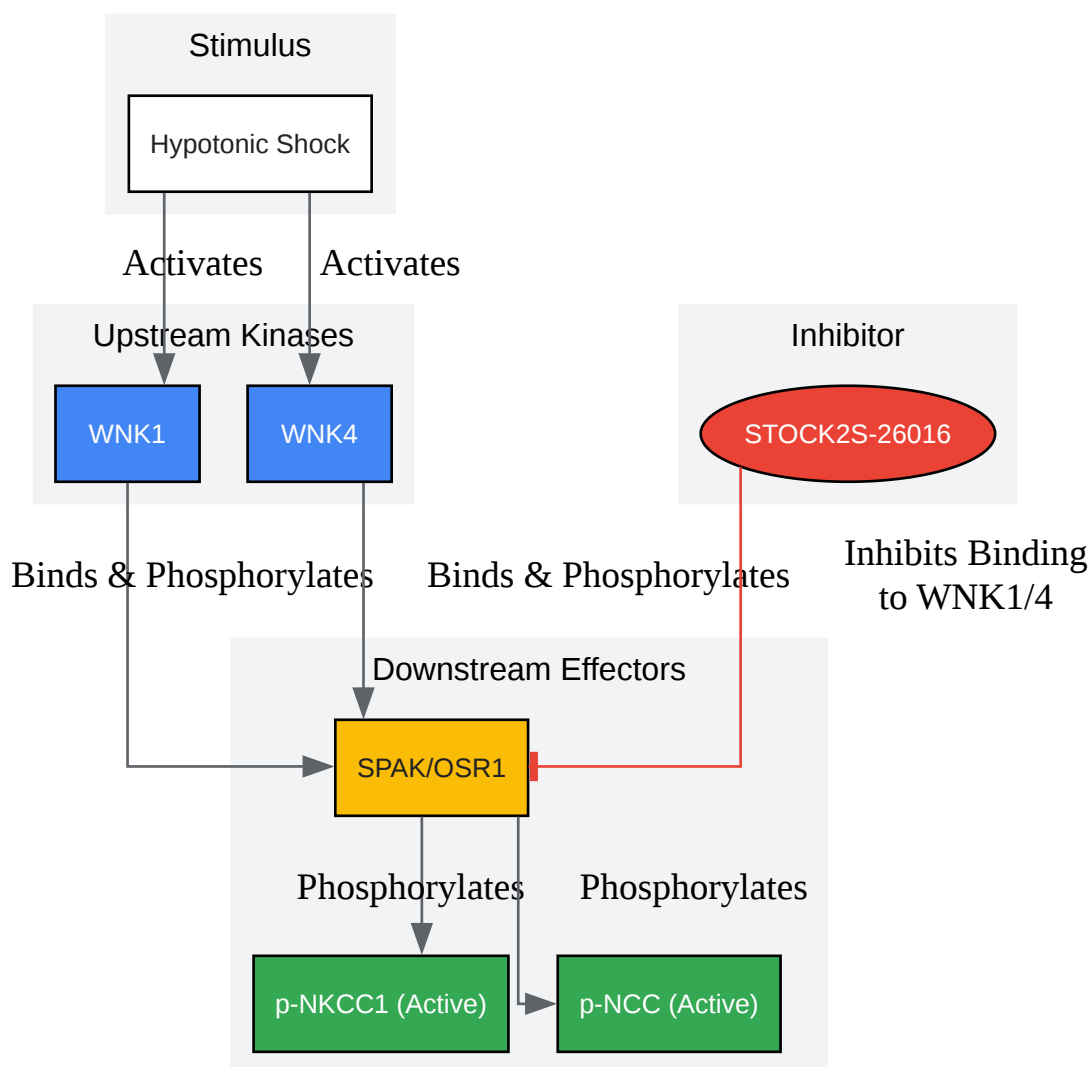
STOCK2S-26016 is a potent inhibitor of the WNK signaling pathway with distinct physicochemical characteristics and biological activities.

Property	Value	Reference(s)
Chemical Name	7-Ethoxy-N3-(2-furanylmethyl)-3,9-acridinediamine	
Molecular Formula	C20H19N3O2	
Molecular Weight	333.38 g/mol	
CAS Number	332922-63-1	
Purity	≥98% (HPLC)	
Solubility	Soluble to 100 mM in DMSO and 50 mM in ethanol	
Storage	Store at -20°C	

Biological Activity	Value	Reference(s)
IC50 (WNK4)	16 μM	
IC50 (WNK1)	34.4 μM	

Mechanism of Action and Signaling Pathway

STOCK2S-26016 exerts its inhibitory effect on the WNK signaling pathway by targeting the interaction between WNK kinases (WNK1 and WNK4) and SPAK/OSR1 (Oxidative Stress Responsive 1) kinases. WNK kinases activate SPAK/OSR1 through phosphorylation, which in turn phosphorylates and activates downstream ion cotransporters such as NKCC1 and NCC. **STOCK2S-26016** binds to the conserved C-terminal (CCT) domain of SPAK, preventing its interaction with WNK kinases and thereby inhibiting the entire signaling cascade.



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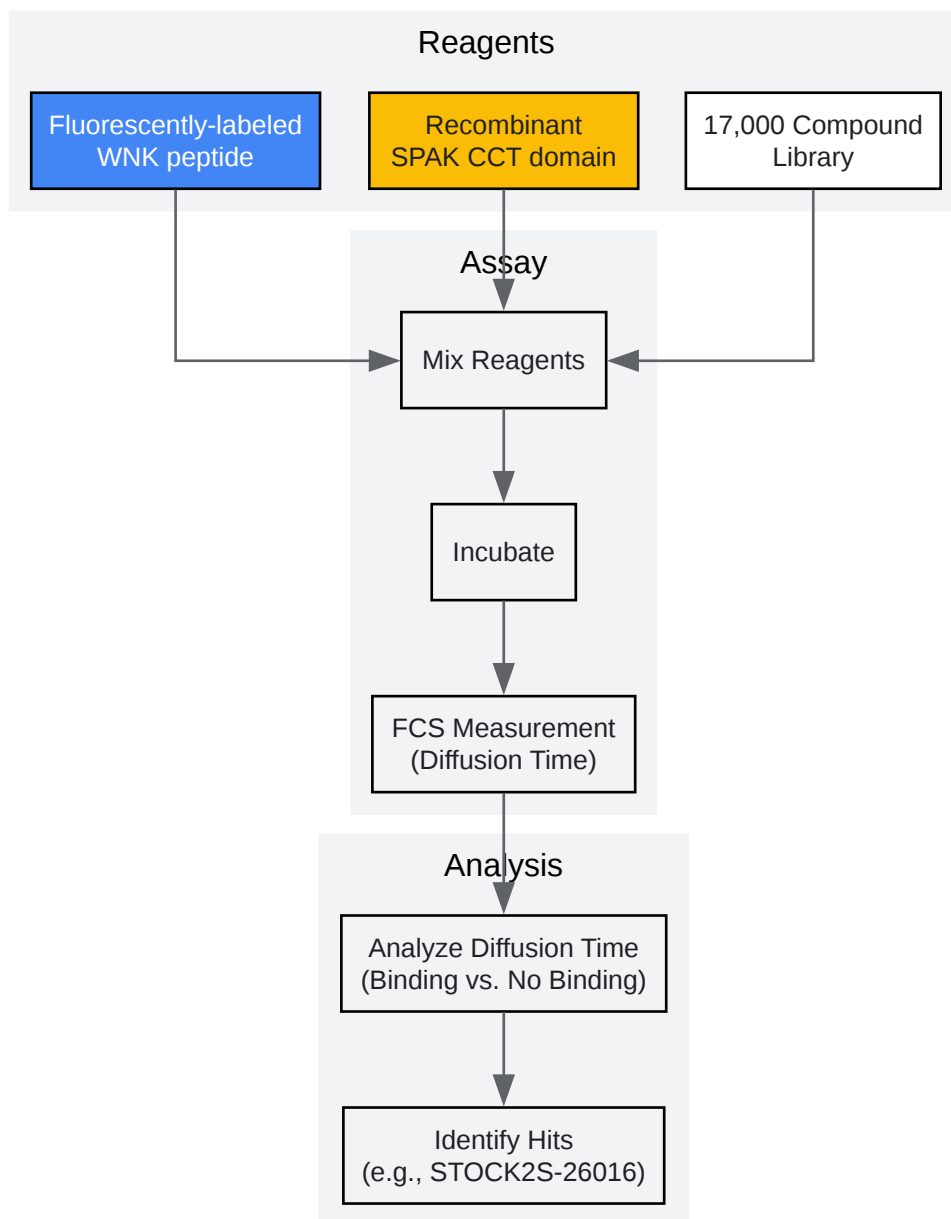
Caption: WNK signaling pathway and the inhibitory action of **STOCK2S-26016**.

Experimental Protocols

This section details the key experimental methodologies used in the discovery and characterization of **STOCK2S-26016**.

Discovery: High-Throughput Screening via Fluorescence Correlation Spectroscopy (FCS)

STOCK2S-26016 was identified from a chemical library screen designed to find inhibitors of the WNK-SPAK interaction.



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Caption: Workflow for the Fluorescence Correlation Spectroscopy (FCS) screening.

Protocol:

- Reagent Preparation:

- Synthesize and fluorescently label a peptide derived from a WNK kinase containing the SPAK-binding motif.
- Express and purify the recombinant C-terminal domain (CCT) of SPAK.
- Assay Setup:
 - In a multi-well plate, mix the fluorescently labeled WNK peptide and the recombinant SPAK CCT domain in a suitable buffer.
 - Add individual compounds from the chemical library to each well.
- FCS Measurement:
 - Measure the diffusion time of the fluorescently labeled WNK peptide in each well using a fluorescence correlation spectrometer. An increase in diffusion time indicates binding to the larger SPAK CCT domain.
- Hit Identification:
 - Identify compounds that cause a decrease in the diffusion time of the fluorescent peptide, indicating a disruption of the WNK-SPAK interaction. **STOCK2S-26016** was identified as a reproducible hit in this screen.

Cellular Assay: Inhibition of SPAK, NKCC1, and NCC Phosphorylation

The inhibitory activity of **STOCK2S-26016** on the WNK signaling pathway was confirmed in cellular models.

Cell Culture and Treatment:

- Cell Lines: Mouse vascular smooth muscle cells (MOVAS) and mouse distal convoluted tubule (mDCT) cells are suitable models.
- Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

- Hypotonic Shock: To activate the WNK pathway, expose cells to a hypotonic medium (e.g., a 1:1 dilution of regular medium with sterile water) for a specified time (e.g., 30 minutes).
- Inhibitor Treatment: Pre-incubate cells with varying concentrations of **STOCK2S-26016** (e.g., 25-200 μ M) for a designated period (e.g., 10-30 minutes) before hypotonic shock.

Western Blotting Protocol:

- Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated SPAK (p-SPAK), phosphorylated NKCC1 (p-NKCC1), phosphorylated NCC (p-NCC), and total protein controls.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Cancer Cell Migration and Invasion Assays

The anti-metastatic potential of **STOCK2S-26016** was assessed using transwell assays.

Protocol:

- Cell Culture: Culture a relevant cancer cell line (e.g., breast cancer cell line) in appropriate media.
- Transwell Setup:
 - For invasion assays, coat the upper chamber of a transwell insert (8 μ m pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary.
- Cell Seeding:
 - Starve the cancer cells in serum-free medium for 24 hours.
 - Resuspend the cells in serum-free medium containing various concentrations of **STOCK2S-26016** and seed them into the upper chamber of the transwell insert.
- Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
- Incubation: Incubate the plate at 37°C for a period that allows for cell migration or invasion (e.g., 24-48 hours).
- Quantification:
 - Remove non-migrated/invaded cells from the top of the membrane with a cotton swab.
 - Fix the cells that have migrated/invaded to the bottom of the membrane with methanol and stain with crystal violet.
 - Count the stained cells in multiple fields of view under a microscope to quantify cell migration/invasion.

Conclusion

STOCK2S-26016 is a valuable research tool for studying the WNK signaling pathway and its role in various physiological and pathological processes. Its discovery through a novel FCS-based screening method highlights the potential for identifying inhibitors of protein-protein interactions. The well-characterized inhibitory effects on the WNK-SPAK-NCC/NKCC1 axis and its demonstrated anti-migratory and anti-invasive properties in cancer cells open avenues for

further investigation into its therapeutic potential for hypertension and oncology. The detailed protocols provided in this guide are intended to facilitate further research and application of this potent WNK signaling inhibitor.

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